![molecular formula C12H15F3N2O5 B014146 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate CAS No. 117032-51-6](/img/structure/B14146.png)
2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate
Overview
Description
2,5-Dioxopyrrolidin-1-yl 6-(2,2,2-trifluoroacetamido)hexanoate (DTPH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the naturally occurring amino acid L-proline, but with an additional trifluoroacetamido group. DTPH is used as a substrate in enzymatic reactions, as a structural element in peptide synthesis, and as a fluorescent probe for studying the dynamics of proteins.
Scientific Research Applications
Anticonvulsant Research
This compound has been used in the search for new anticonvulsants . A focused series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties were discovered . The most potent anticonvulsant activity and favorable safety profile was demonstrated for a specific compound . The most plausible mechanism of action involves inhibition of calcium currents mediated by Cav 1.2 (L-type) channels .
Pain Management
The compound has also shown potential in pain management . It was proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .
Synthesis of Hybrid Compounds
The compound has been used in the synthesis of new hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure . These new compounds have potential as anticonvulsant and antinociceptive agents .
Voltage-Gated Sodium and Calcium Channels Research
The compound has been used to determine the influence on the voltage-gated sodium and calcium channels . The most promising compound showed moderate but balanced inhibition of the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .
GABA Transporter (GAT) Research
The compound has been used to assess its influence on the GABA transporter (GAT) . This research is crucial in understanding the mechanism of action of anticonvulsant compounds .
Protein Degradation Research
The compound has been shown to selectively and dose-dependently degrade KRAS G12D/V and MDM2 proteins and suppress their signaling without non-specific cytotoxic effects .
Mechanism of Action
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is proteins with primary amines and free thiols . The compound is a bifunctional crosslinking agent that can react with these groups to form stable covalent bonds .
Mode of Action
The compound interacts with its targets through two coupling reactions. Initially, it forms an amide bond with molecules containing primary amines in a pH 7.5 buffer (pH range 6.5-8.5). The second coupling involves the formation of a thioether bond with molecules containing free thiols in a pH 6.8 buffer (pH range 6.5-7.0) .
Biochemical Pathways
The compound affects the biochemical pathways by modifying proteins. It can be used to prepare enzyme immunoconjugates and hapten carrier molecule conjugates . The exact downstream effects depend on the specific proteins that are targeted and modified.
Pharmacokinetics
The compound is expected to have good metabolic stability based on its structure .
Result of Action
The result of the compound’s action is the modification of proteins, which can alter their function. For example, it can be used to conjugate peptides to the Adenovirus vector containing the luciferase gene, serving as an adenovirus vector carrier .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate is influenced by environmental factors such as pH. The compound’s reactivity with amines and thiols is optimal at different pH levels . Other environmental factors that could influence the compound’s action, efficacy, and stability include temperature and the presence of other reactive substances.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O5/c13-12(14,15)11(21)16-7-3-1-2-4-10(20)22-17-8(18)5-6-9(17)19/h1-7H2,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROQVGGEVAAQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392987 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-YL 6-(2,2,2-trifluoroacetamido)hexanoate | |
CAS RN |
117032-51-6 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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